molecular formula C18H19F6N5O2 B11692837 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11692837
M. Wt: 451.4 g/mol
InChI Key: KRRIOBUWVVLOJL-UHFFFAOYSA-N
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Description

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes a hexafluoropropan-2-yl group, a methoxyphenyl group, and a piperidinyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common route includes the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with a suitable triazine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The hexafluoropropan-2-yl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The triazine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H19F6N5O2

Molecular Weight

451.4 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-methoxyphenyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H19F6N5O2/c1-30-12-7-5-11(6-8-12)25-14-26-15(29-9-3-2-4-10-29)28-16(27-14)31-13(17(19,20)21)18(22,23)24/h5-8,13H,2-4,9-10H2,1H3,(H,25,26,27,28)

InChI Key

KRRIOBUWVVLOJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N3CCCCC3

Origin of Product

United States

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